molecular formula C11H13N3OS B183298 3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 43088-52-4

3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B183298
CAS No.: 43088-52-4
M. Wt: 235.31 g/mol
InChI Key: CZRSWELKXRQSMW-UHFFFAOYSA-N
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Description

“3-amino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antimicrobial and non-steroidal anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound involves the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds are then treated with hydrazine hydrate to produce “3-amino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” and its ethyl variant .


Chemical Reactions Analysis

This compound can react with aromatic aldehydes to produce Schiff bases . Other reactions involving this compound are not mentioned in the search results.

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyrano[2,3-d]pyrimidine scaffolds, vital for medicinal and pharmaceutical applications due to their broader synthetic applications and bioavailability. Research has focused on developing substituted pyrimidine derivatives through one-pot multicomponent reactions, employing a variety of catalysts to overcome challenges related to their structural complexity (Parmar, Vala, & Patel, 2023).

Synthesis and Characterization of Tetrahydropyrimidine Derivatives

Substituted tetrahydropyrimidine derivatives have been synthesized and characterized for their potential in vitro anti-inflammatory activity. The novel synthesis approach and the promising results indicate a significant potential for designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Recent Developments in Pyrimidines

Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory properties. The review of recent developments in their synthesis, anti-inflammatory effects, and structure–activity relationships provides valuable insights for developing new pyrimidine-based anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Structure-Activity Relationships of Pyrimidine Derivatives

This review highlights the diverse biological activities of pyrimidine derivatives, underscoring the significance of the position of substituents on the pyrimidine nucleus. It suggests that these compounds could be used to treat various diseases, demonstrating the scope for identifying lead molecules for targeted biological activities (Natarajan et al., 2022).

Future Directions

The future directions for the study of this compound could involve further investigation of its antimicrobial and anti-inflammatory properties, as well as exploration of other potential biological activities .

Properties

IUPAC Name

3-amino-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-6-13-10-9(11(15)14(6)12)7-4-2-3-5-8(7)16-10/h2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRSWELKXRQSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195685
Record name Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43088-52-4
Record name 3-Amino-5,6,7,8-tetrahydro-2-methyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43088-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043088524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the spatial arrangement of the fused rings in 3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?

A1: The abstract states that the dihedral angle between the fused thiophene and pyrimidinone moieties in this compound is 3.3 (1) degrees []. This small dihedral angle suggests that the two rings are nearly coplanar.

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